REACTION_CXSMILES
|
[C:1]1([C:11]([OH:13])=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1.[CH3:14]O>>[CH3:14][O:12][C:11]([C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1)=[O:13]
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
C1(=NC=CC2=CC=CC=C12)C(=O)O
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Name
|
|
Quantity
|
300 mL
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Type
|
reactant
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 days
|
Duration
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3 d
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.6 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |